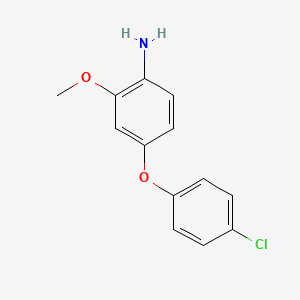

2-Amino-5-(4-chlorophenoxy)-anisole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12ClNO2 |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

4-(4-chlorophenoxy)-2-methoxyaniline |

InChI |

InChI=1S/C13H12ClNO2/c1-16-13-8-11(6-7-12(13)15)17-10-4-2-9(14)3-5-10/h2-8H,15H2,1H3 |

InChI Key |

RVDIQCKRHKBCCW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)N |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Chemical Transformations of 2 Amino 5 4 Chlorophenoxy Anisole

Precursor Chemistry and Starting Material Utilization

The successful synthesis of the target compound relies heavily on the appropriate selection and preparation of precursor molecules. These starting materials are designed to contain the necessary structural motifs—the anisole (B1667542) and phenoxy moieties—and are often derivatized to facilitate the key bond-forming reactions.

Derivatization of Chlorinated Phenols and Aminoarenes as Precursors

Chlorinated phenols and aminoarenes are fundamental building blocks for the synthesis of 2-Amino-5-(4-chlorophenoxy)-anisole and its analogs. These precursors can be derivatized to enhance their reactivity or to introduce specific functional groups. For example, a common industrial practice involves the nitration of an acetylated amine to direct the position of the incoming nitro group, which is later reduced to an amine. google.com This method of first acylating, then nitrating, and finally reducing can prevent unwanted side reactions and improve the purity of the final product. google.com

Foundational Synthetic Routes and Reaction Pathways

The core of the synthesis of this compound lies in a few well-established reaction pathways. These include nucleophilic aromatic substitution for the formation of the diaryl ether bond and reduction of a nitro group to form the essential amine functionality.

Nucleophilic Aromatic Substitution Strategies for Diarylether Formation

Nucleophilic aromatic substitution (SNAr) is a primary method for constructing the diaryl ether linkage. masterorganicchemistry.comchadsprep.comyoutube.comlibretexts.orgdiva-portal.org In this reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring activates it towards nucleophilic attack. youtube.comlibretexts.org This strategy is particularly effective when the electron-withdrawing group is positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgdiva-portal.org

Amination Reactions and Reductive Pathways for Nitro Precursors

The introduction of the amino group is a crucial step in the synthesis. A widely used and efficient method is the reduction of a nitro precursor, such as 2-nitro-5-(4-chlorophenoxy)-anisole. prepchem.com This transformation can be achieved using various reducing agents. A common laboratory and industrial method involves catalytic hydrogenation using Raney nickel as the catalyst. prepchem.com For example, dissolving 2-nitro-5-(4-chlorophenoxy)-anisole in a solvent like dioxane and hydrogenating it at room temperature and normal pressure in the presence of Raney nickel yields the desired this compound. prepchem.com

Other reductive pathways for converting nitroarenes to anilines include the use of iron powder in the presence of an acid, which is a cost-effective method suitable for large-scale production. google.com Modern methods also explore the use of various catalysts, including non-noble metal-based systems, to achieve chemoselective reduction of nitro groups in the presence of other functional groups. organic-chemistry.orgnih.govnih.govfrontiersin.orgresearchgate.net

Table 1: Reductive Amination of Nitro Precursors

| Precursor | Reducing Agent/Catalyst | Product |

|---|---|---|

| 2-Nitro-5-(4-chlorophenoxy)-anisole | Raney Nickel, H₂ | This compound |

| Isoxazole (B147169) | Iron Powder, HCl | 2-Amino-5-chlorobenzophenone |

| p-Nitroanisole | Catalyst A (Ni, Mo, Co, Li mixture), H₂ | p-Anisidine |

| 2-Nitro-4-acetamino anisole | Catalyst B, H₂ | 2-Amino-4-acetamino anisole |

Friedel-Crafts Acylation and Related Acylation Methodologies in Analog Synthesis

Friedel-Crafts acylation is a powerful tool for the synthesis of analogs of this compound, particularly for introducing acyl groups onto the aromatic rings. youtube.comtamu.eduresearchgate.net This reaction involves the treatment of an aromatic compound, such as anisole, with an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). youtube.comtamu.edu The acylation of anisole typically yields a mixture of ortho and para isomers, with the para isomer being the major product. youtube.com

However, the use of strong Lewis acids like AlCl₃ can sometimes lead to the demethylation of anisole derivatives. stackexchange.com To circumvent this, milder catalysts such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or rare earth metal triflates can be employed. stackexchange.com These alternative catalysts offer greater selectivity and are compatible with more sensitive substrates. stackexchange.com

Table 2: Friedel-Crafts Acylation of Anisole

| Anisole Derivative | Acylating Agent | Catalyst | Product(s) |

|---|---|---|---|

| Anisole | Acetyl Chloride | Anhydrous AlCl₃ | 2-Methoxyacetophenone and 4-Methoxyacetophenone |

| Anisole | Methyl Chloride | Anhydrous AlCl₃, CS₂ | 2-Methoxytoluene and 4-Methoxytoluene |

| 1,3-Dimethoxybenzene | Acetic Anhydride | Sc(OTf)₃ | 2,4-Dimethoxyacetophenone |

Advanced and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. For the synthesis of this compound and its analogs, several advanced approaches are being explored, moving away from traditional, often harsh, reaction conditions.

Catalytic Cross-Coupling Reactions for C-O and C-N Bond Formation

The construction of the diaryl ether (C-O) and the introduction of the amino group (C-N) are key steps in the synthesis of this compound. Catalytic cross-coupling reactions, particularly those employing palladium (Pd) catalysts, have become powerful tools for forming these bonds with high efficiency and selectivity. bsu.by

Recent research has demonstrated the effectiveness of Pd(II) complexes with isoxazole and isothiazole (B42339) derivatives as catalysts for cross-coupling reactions in aqueous media, aligning with the principles of green chemistry. bsu.by These catalytic systems have shown high activity in model reactions, such as the Suzuki coupling, leading to high yields of the desired products with minimal byproducts. bsu.by The development of such catalysts is crucial for the industrial-scale synthesis of complex molecules. While not specifically documented for this compound, the principles of these cross-coupling reactions are directly applicable to its synthesis, for instance, in the coupling of a substituted chlorophenol with a suitably functionalized anisole derivative. researchgate.net

| Catalyst Type | Ligand Class | Key Advantages | Relevant Coupling |

| Palladium(II) | Isoxazole/Isothiazole | High activity in aqueous media, low residual palladium | C-C (Suzuki) |

| Copper(I) | Ligand-free (Cu2O) | Low cost, applicable to various N-heterocycles | C-N |

Table 1: Overview of Catalytic Systems for Cross-Coupling Reactions

One-Pot Synthesis Techniques for Analogous Compounds

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of analogs of this compound, one-pot methodologies are highly desirable.

For example, a one-pot conversion of phenols to anilines has been developed, which could be adapted for the synthesis of related structures. nih.gov This method involves a Smiles rearrangement and proceeds in good yield. nih.gov Similarly, one-pot syntheses of 2-anilinobenzoxazoles and -thiazoles have been achieved using mechanochemical ball-milling, demonstrating a solvent-free approach to complex heterocyclic structures. researchgate.net The development of a one-pot synthesis for this compound itself would likely involve the sequential formation of the ether linkage followed by the reduction of a nitro group or the introduction of the amine functionality.

Mechanochemical Synthesis and Solid-Phase Reactions for Functionalized Analogs

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry. acs.orgyoutube.comyoutube.com By minimizing or eliminating the use of solvents, mechanochemical methods can significantly reduce chemical waste. youtube.com Ball milling is a common technique used to carry out these reactions. researchgate.netyoutube.com

This approach has been successfully applied to a variety of transformations, including the synthesis of heterocyclic compounds and even Grignard reagents. researchgate.netacs.org For the synthesis of functionalized analogs of this compound, mechanochemistry could be employed for the formation of the diaryl ether linkage or for subsequent functionalization steps. The solid-phase nature of these reactions can also simplify purification processes. researchgate.net

Organic Photoredox Catalysis in Phenoxy-Containing Scaffold Functionalization

Organic photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. nih.govnih.gov This strategy has been used for the functionalization of various organic molecules, including those with phenoxy-containing scaffolds.

While specific applications to this compound are not yet reported, the potential exists to use photoredox catalysis for C-H functionalization of the aromatic rings or for the introduction of other functional groups. nih.gov For instance, photoredox-mediated methods have been developed for the synthesis of 18F-labeled prosthetic groups, highlighting the mildness and functional group tolerance of this approach. nih.gov

Directed Functionalization and Derivatization Strategies

Once the core structure of this compound is synthesized, further modifications can be made to tailor its properties. The amino group is a key handle for such derivatization.

Regioselective Modifications of the Amino Group

The amino group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Regioselective modification of this group allows for the introduction of diverse substituents, leading to a library of new compounds with potentially different biological activities or material properties.

Common modifications of the amino group include acylation, alkylation, and arylation. For instance, a method for synthesizing 2-amino-4-acetamino anisole involves a sequence of acylation, nitration, and reduction, which protects the amino group and directs further functionalization. google.com The amino group can also be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction. researchgate.net This provides a powerful method for introducing halogens, cyano groups, and other functionalities.

Furthermore, enzymatic methods are emerging for the regioselective modification of amino groups, offering high specificity under mild conditions. nih.gov Oxidative coupling strategies have also been developed for the chemoselective modification of anilines. nih.gov

| Reaction Type | Reagents | Product Type |

| Acylation | Acid chloride, Anhydride | Amide |

| Diazotization/Substitution | NaNO2, H+; Nucleophile | Substituted arene |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary amine |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst | Diaryl/Alkylaryl amine |

Table 2: Common Reactions for the Modification of the Amino Group

Transformations of the Anisole and Phenoxy Moieties

The ether linkages in this compound—the methoxy (B1213986) group of the anisole and the phenoxy-aryl ether bond—are generally stable. However, under specific and often harsh conditions, they can be cleaved.

Demethylation of the Anisole Moiety:

The methyl group of the anisole can be removed to yield the corresponding phenol (B47542). This transformation, known as ether cleavage, is typically achieved using strong acids. wikipedia.orglibretexts.orglibretexts.orgchemistrysteps.com Common reagents for this purpose include strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃). wikipedia.org

The reaction with HBr or HI proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophilic attack by the halide ion on the methyl group (an SN2 reaction) cleaves the C-O bond, yielding a phenol and a methyl halide. libretexts.orglibretexts.orgchemistrysteps.com The use of BBr₃ is a powerful method for cleaving aryl methyl ethers and typically proceeds under milder conditions than with hydrohalic acids.

Expected Products from Anisole Demethylation

| Starting Material | Reagent | Expected Phenolic Product |

| This compound | HBr or HI | 2-Amino-5-(4-chlorophenoxy)phenol |

| This compound | BBr₃ | 2-Amino-5-(4-chlorophenoxy)phenol |

Cleavage of the Phenoxy Moiety:

The diaryl ether linkage is significantly more robust than the alkyl-aryl ether bond of the anisole. Cleavage of this bond requires more forcing conditions and is generally not as straightforward. While methods for cleaving diaryl ethers exist, they are less common and often result in mixtures of products. Due to the stability of this bond, selective cleavage of the anisole group is more probable. libretexts.orglibretexts.org

Introduction and Exchange of Halogen Substituents on Aromatic Rings

The aromatic rings of this compound are susceptible to electrophilic substitution, allowing for the introduction of additional halogen atoms. The existing amino and methoxy groups are strong activating groups and will direct incoming electrophiles primarily to the ortho and para positions relative to themselves. chemistrysteps.combyjus.com

Introduction of Halogen Substituents:

Given the substitution pattern of the aniline (B41778) ring, the positions ortho and para to the strongly activating amino group are already occupied (methoxy and phenoxy groups, respectively). The remaining open position for electrophilic attack is ortho to the methoxy group and meta to the amino group. The directing effects of the amino and methoxy groups would strongly favor substitution at this position.

Halogenation can be achieved using various reagents. For bromination, molecular bromine (Br₂) in the presence of a mild acid or a suitable solvent can be used. For chlorination, reagents like N-chlorosuccinimide (NCS) or copper(II) chloride might be employed. nih.gov Iodination can be accomplished with iodine in the presence of an oxidizing agent like nitric acid.

Potential Halogenation Products

| Starting Material | Halogenating Agent | Potential Product |

| This compound | Br₂ | 2-Amino-3-bromo-5-(4-chlorophenoxy)-anisole |

| This compound | NCS | 2-Amino-3-chloro-5-(4-chlorophenoxy)-anisole |

| This compound | I₂ / HNO₃ | 2-Amino-5-(4-chlorophenoxy)-3-iodo-anisole |

Exchange of Halogen Substituents:

The exchange of the existing chlorine atom on the phenoxy ring for another halogen is a more challenging transformation. Nucleophilic aromatic substitution (SNAr) reactions on unactivated aryl halides are generally difficult. However, certain palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-halogen bonds, though this is not a straightforward exchange. Direct displacement of the chloride would require significant activation of the ring, which is not present in the 4-chlorophenoxy moiety.

Molecular Structure Activity Relationship Sar Investigations and Design Principles

Topographical and Electronic Influences of Substituents on Molecular Interactions

The substituents on the aromatic rings of 2-Amino-5-(4-chlorophenoxy)-anisole—the amino (-NH2), methoxy (B1213986) (-OCH3), and the 4-chlorophenoxy group—are critical in defining its potential biological activity. The nature and position of these groups influence the molecule's electronic environment and shape, which in turn affect its ability to bind to specific biological targets.

Studies on related substituted diphenyl ethers have shown that the nature and position of substituents significantly affect their biological activities, such as antifungal or antibacterial properties. For instance, the degree of methylation on diphenyl ether nuclei has been shown to modulate antifungal activity, suggesting that lipophilicity plays a role in target interaction. nih.gov Similarly, in other classes of compounds, the presence and position of a chloro substituent can drastically alter biological efficacy. mdpi.com

A hypothetical analysis of substituent effects on the activity of this compound analogs is presented below. This table is illustrative and based on general SAR principles.

| Substituent Position | Substituent Type | Predicted Influence on Activity | Rationale |

| 2-position (Anisole) | Amino (-NH2) | Potential for hydrogen bond donation, may increase affinity for targets with appropriate acceptor sites. | The amino group is a strong hydrogen bond donor. |

| 5-position (Anisole) | 4-Chlorophenoxy | The ether linkage provides conformational flexibility. The chloro group can modulate electronic properties and participate in halogen bonding. | Diphenyl ethers are a common scaffold in bioactive compounds. nih.gov |

| 4'-position (Phenoxy) | Chloro (-Cl) | Electron-withdrawing nature can influence the pKa of the phenoxy oxygen and overall molecular electronics. May enhance binding through specific halogen interactions. | The 4-chloro substitution is common in bioactive compounds and can enhance potency. nih.gov |

| Anisole (B1667542) Ring | Methoxy (-OCH3) | Can influence solubility and metabolic pathways. Its position relative to the amino group can affect electronic properties. | The methoxy group is a common substituent in drug molecules. |

Conformational Dynamics and Stereochemical Considerations in Molecular Recognition

The three-dimensional shape of a molecule is crucial for its recognition by and interaction with biological macromolecules. The diphenyl ether linkage in this compound allows for considerable conformational flexibility due to rotation around the ether bond. This flexibility means the molecule can adopt various spatial arrangements, some of which may be more favorable for binding to a specific target than others.

The preferred conformation of diphenyl ethers is influenced by the substituents on the phenyl rings. The presence of the amino and methoxy groups on one ring and the chloro group on the other will create steric and electronic effects that favor certain rotational angles, leading to a set of low-energy conformers. Understanding the conformational preferences is essential for predicting how the molecule will fit into a binding pocket. nih.gov

As this compound does not possess a chiral center, stereochemical considerations are not applicable unless it is placed in a chiral environment, such as a protein binding site. However, the relative orientation of the substituents can be described using cis/trans or syn/anti descriptors relative to the plane of the aromatic rings, which can be critical for biological activity.

In Silico Approaches to SAR Profiling and Molecular Design

In the absence of experimental data, in silico (computational) methods provide a powerful tool for predicting the properties and potential biological activities of molecules like this compound. elsevierpure.comnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can offer valuable insights. mdpi.comnih.govnih.gov

QSAR models could be developed for a series of analogs of this compound to correlate variations in their chemical structures with changes in a specific biological activity. mdpi.comnih.govnih.gov These models use molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Molecular docking simulations could be used to predict how this compound might bind to the active site of a specific protein target. nih.gov This would involve generating a 3D model of the compound and "docking" it into the 3D structure of the target protein to identify the most likely binding mode and estimate the binding affinity.

ADMET prediction tools can forecast the pharmacokinetic properties of the compound, such as its likelihood of being absorbed in the gut, its distribution in the body, how it might be metabolized, and its potential for toxicity. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties.

A hypothetical in silico profile for this compound is summarized in the table below. These values are illustrative and would need to be confirmed by actual computational studies.

| In Silico Parameter | Predicted Value/Outcome | Implication for Drug Development |

| LogP (Lipophilicity) | Moderately High | May have good membrane permeability but could also lead to higher metabolic clearance and potential toxicity. |

| Molecular Weight | ~263.7 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| Hydrogen Bond Donors | 1 (from -NH2) | Contributes to potential binding interactions. |

| Hydrogen Bond Acceptors | 3 (from -NH2, -OCH3, ether oxygen) | Provides multiple points for hydrogen bonding with a target. |

| Predicted Metabolism Sites | Aromatic hydroxylation, N-dealkylation, O-demethylation | Suggests potential routes of metabolic breakdown in the body. |

| hERG Inhibition | Possible | A common liability for compounds containing aromatic amine functionalities that would need experimental validation. nih.gov |

Mechanistic Insights into Molecular Interactions and Biological Modulation

Characterization of Molecular Target Binding and Affinity (e.g., enzyme active sites, receptor pockets in in vitro systems)

Compounds with similar biphenyl (B1667301) ether or diaryl ether structures have been investigated for a range of biological activities, including as inhibitors of enzymes such as kinases, or as ligands for various receptors. For instance, the general structure-activity relationship (SAR) of aminobenzophenone derivatives, which share an amino-substituted aromatic ring, has been studied, revealing that the placement of the amino group can be critical for activity. nih.gov In one study, the introduction of an amino group at the ortho position of a benzophenone (B1666685) ring was found to be integral for increased growth inhibition in cancer cell lines. nih.gov

The binding affinity of 2-Amino-5-(4-chlorophenoxy)-anisole to a potential target would be determined by the sum of its interactions within a binding pocket. The affinity, typically measured as an inhibition constant (Kᵢ) or a half-maximal inhibitory concentration (IC₅₀), would be expected to be in the micromolar to nanomolar range for a biologically active compound. Without experimental data, we can only speculate on these values.

Table 1: Postulated Molecular Targets and Binding Characteristics of this compound Based on Structural Analogs

| Potential Target Class | Rationale based on Structural Features | Postulated Binding Affinity |

| Protein Kinases | The diaryl ether-like scaffold is a known hinge-binding motif for many kinase inhibitors. | Potentially in the low micromolar range, dependent on the specific kinase. |

| Nuclear Receptors | The hydrophobic nature of the molecule could facilitate binding to the ligand-binding domains of nuclear receptors. | Highly dependent on the specific receptor and the three-dimensional shape of the ligand. |

| Monoamine Oxidases | The amino group could allow for interactions with the active site of monoamine oxidases. | Dependent on the substitution pattern and electronic properties of the aromatic rings. |

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking, Hydrophobic Contacts)

The chemical structure of this compound is well-suited for a variety of non-covalent interactions, which are fundamental to its binding with a biological target. drugdesign.org

Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor. The oxygen atoms of the ether linkage and the methoxy (B1213986) group are potential hydrogen bond acceptors. These interactions are highly directional and play a crucial role in the specificity of ligand-receptor binding. The nitrogen of an imidazole (B134444) or oxazole (B20620) ring, for example, can act as a hydrogen bond acceptor. drugdesign.org

Halogen Bonding: The chlorine atom on the phenoxy ring can participate in halogen bonding. This is an interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein. Halogen bonds are increasingly recognized as important interactions in drug design.

Hydrophobic Contacts: The molecule possesses significant hydrophobic character due to its aromatic rings and the methyl group of the anisole (B1667542). These hydrophobic regions can interact favorably with nonpolar pockets in a protein, displacing water molecules and leading to a gain in entropy, which drives binding. The preparation of derivatives of a bicyclic benzocyclopentene molecule to probe a hydrophobic pocket in phospholipase A₂ has demonstrated the importance of such interactions. drugdesign.org

Table 2: Potential Non-Covalent Interactions of this compound

| Functional Group | Potential Non-Covalent Interaction | Interacting Partner in a Biological Target |

| Amino Group (-NH₂) | Hydrogen Bond Donor | Carbonyl oxygen, Aspartate, Glutamate |

| Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Amide protons, Arginine, Lysine |

| Methoxy Group (-OCH₃) | Hydrogen Bond Acceptor, Hydrophobic Contact | Amide protons, Hydrophobic residues |

| Chlorophenyl Ring | Halogen Bonding, π-Stacking, Hydrophobic Contact | Carbonyl oxygen, Aromatic residues, Hydrophobic pockets |

| Anisole Ring | π-Stacking, Hydrophobic Contact | Aromatic residues, Hydrophobic pockets |

Exploration of Cellular and Subcellular Modulatory Mechanisms (e.g., enzyme inhibition, protein-ligand interactions at the molecular level)

The cellular and subcellular effects of this compound would be a direct consequence of its interaction with a specific molecular target.

Enzyme Inhibition: If the compound binds to the active site of an enzyme, it could act as a competitive inhibitor. For example, if it were to bind to a protein kinase, it could block the binding of ATP, thereby inhibiting the phosphorylation of downstream substrates and modulating a specific signaling pathway. The discovery of 2-aminobenzophenone (B122507) derivatives as inhibitors of tubulin polymerization illustrates how small molecules can disrupt cellular processes. nih.gov

Receptor Modulation: If this compound binds to a cell surface or nuclear receptor, it could act as an agonist or an antagonist. An agonistic interaction would stabilize a receptor conformation that initiates a signaling cascade, while an antagonistic interaction would prevent the binding of the natural ligand and block the signaling pathway.

Protein-Ligand Interactions at the Molecular Level: At the molecular level, the binding of this compound to its target protein would induce conformational changes in the protein. These changes can alter the protein's activity, its interaction with other proteins, or its subcellular localization. The sum of these molecular events would lead to the observed cellular response.

In the absence of direct experimental data, in silico modeling techniques such as molecular docking and molecular dynamics simulations could provide valuable hypotheses about the potential binding modes and modulatory mechanisms of this compound. nih.gov Such studies could predict which proteins are most likely to bind to this compound and how the compound would orient itself within the binding site.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental information about the molecular architecture of 2-Amino-5-(4-chlorophenoxy)-anisole by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, enabling the precise differentiation between potential isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of unique proton environments, their electronic surroundings, and their proximity to other protons.

Aromatic Protons: The protons on the two benzene (B151609) rings would appear in the characteristic aromatic region, typically between 6.0 and 8.5 ppm. orgchemboulder.com The specific substitution pattern of this compound—a 1,2,4-trisubstituted ring and a 1,4-disubstituted ring—would create a series of distinct signals with specific splitting patterns (e.g., doublets, doublets of doublets) due to spin-spin coupling between adjacent protons.

Amino Protons (-NH₂): The two protons of the primary amine group would typically produce a broad singlet, with a chemical shift that can vary (commonly 1-5 ppm) depending on the solvent, concentration, and temperature. orgchemboulder.com

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group are equivalent and would appear as a sharp singlet, typically in the 3.3-4.0 ppm range, a characteristic region for ethers. orgchemboulder.comchemicalbook.com

NMR is particularly crucial for distinguishing this compound from its regioisomers, such as 2-Amino-4-(4-chlorophenoxy)-anisole. The coupling patterns and chemical shifts of the aromatic protons would be markedly different for each isomer, providing a clear fingerprint for identification.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Aromatic Carbons: The twelve carbons of the two aromatic rings would produce signals in the 110-160 ppm range. wisc.edu Carbons directly attached to electronegative atoms like oxygen or chlorine would be shifted further downfield (higher ppm values). chemicalbook.comchemicalbook.com For instance, the carbon atom of the C-O ether linkage and the C-Cl bond would resonate at the lower end of this range.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear as a distinct signal in the upfield region, typically around 55-60 ppm. chemicalbook.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign each proton and carbon signal by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic C-H | 6.5 - 7.5 | 110 - 140 |

| Aromatic C-O / C-N / C-Cl | N/A | 140 - 160 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Amino (-NH₂) | Variable (e.g., 3.5 - 5.0) | N/A |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₂ClNO₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement.

The calculated molecular weight of C₁₃H₁₂ClNO₂ is approximately 249.056 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 249. Due to the natural isotopic abundance of chlorine, a characteristic isotopic peak (M+2) would also be present at m/z 251 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

The fragmentation pattern provides structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the ether linkages, which are common fragmentation points. Expected fragment ions could include:

Loss of the methyl group (-CH₃) from the anisole (B1667542) moiety.

Cleavage of the diphenyl ether bond, resulting in ions corresponding to the chlorophenoxy radical or the amino-anisole cation, and vice-versa.

Further fragmentation of the aromatic rings.

Techniques like tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce further fragmentation, providing more detailed structural insights and enhancing analytical specificity. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation, which correspond to bond vibrations. pearson.com

The IR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretching: The primary amine group (-NH₂) would show two distinct, medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear at frequencies slightly above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. ucl.ac.uk

C=C Stretching: Aromatic ring C=C stretching vibrations would produce several peaks in the 1400-1600 cm⁻¹ region.

C-O Stretching: Asymmetric and symmetric C-O-C stretching from the aryl ether and anisole groups would result in strong absorptions, typically in the 1200-1280 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1250-1360 cm⁻¹ range.

C-Cl Stretching: The C-Cl bond would show a strong absorption in the fingerprint region, usually between 700 and 850 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H | Stretch | 3300 - 3500 (two bands) |

| Aromatic | C-H | Stretch | 3000 - 3100 |

| Methoxy | C-H | Stretch | 2850 - 3000 |

| Aromatic Rings | C=C | Stretch | 1400 - 1600 |

| Aryl Ether | C-O | Asymmetric Stretch | 1200 - 1280 |

| Anisole | C-O | Symmetric Stretch | 1000 - 1075 |

| Aromatic Amine | C-N | Stretch | 1250 - 1360 |

| Chloro-aromatic | C-Cl | Stretch | 700 - 850 |

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are indispensable for separating this compound from reaction byproducts, starting materials, and isomers, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like aromatic amines. thermofisher.com A reversed-phase HPLC method would be most suitable for this analysis.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating moderately polar to nonpolar compounds and would provide good retention and resolution. spectralabsci.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier such as methanol (B129727) or acetonitrile (B52724) would be effective. thermofisher.com The gradient allows for the efficient elution of compounds with varying polarities.

HPLC-UV Detection: Due to the presence of two aromatic rings, this compound possesses strong chromophores and would be readily detectable by a UV detector. chromatographyonline.com The maximum absorbance wavelength (λmax) would likely be in the 200-300 nm range. A diode-array detector (DAD) can acquire the full UV spectrum of the analyte as it elutes, aiding in peak identification and purity assessment. nih.gov

HPLC-MS/MS Detection: Coupling HPLC with a tandem mass spectrometer (LC-MS/MS) provides the highest level of selectivity and sensitivity. This is particularly useful for quantifying trace levels of the compound or its related impurities in complex matrices. jfda-online.com The system monitors specific mass-to-charge ratio transitions for the target analyte, significantly reducing matrix interference and providing unambiguous identification.

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). chromatographyonline.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times. For research involving the screening of multiple samples or reaction conditions, UHPLC offers a high-throughput advantage. researchgate.net A method developed for HPLC can often be transferred to a UHPLC system, yielding a dramatic reduction in run time from several minutes to potentially under a minute, while improving separation efficiency. chromatographyonline.com

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Mapping

As of the current date, detailed X-ray crystallographic data for the specific compound this compound is not available in publicly accessible research databases. While the synthesis of this compound is documented, its single-crystal structure, which is essential for definitive solid-state characterization, has not been reported in the reviewed scientific literature.

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is fundamental for understanding a molecule's spatial configuration, bond lengths, bond angles, and the intricate network of intermolecular forces that govern its packing in the solid state. These forces can include hydrogen bonds, halogen bonds, van der Waals interactions, and π-π stacking, all of which significantly influence the material's physical properties such as melting point, solubility, and stability.

For a molecule like this compound, which possesses several functional groups capable of participating in such interactions (the amino group, the ether linkages, and the chloro-substituted aromatic ring), a crystallographic study would be of significant scientific interest. It would elucidate how these groups interact with each other in the crystalline lattice, providing insights that are crucial for materials science and drug design.

Without experimental crystallographic data, a detailed analysis of the solid-state structure and intermolecular interactions of this compound cannot be provided. The generation of data tables containing crystallographic parameters and the discussion of specific intermolecular interactions are therefore not possible at this time. Further research, specifically the growth of a suitable single crystal and its analysis by X-ray diffraction, would be required to obtain this valuable information.

Theoretical and Computational Chemistry of 2 Amino 5 4 Chlorophenoxy Anisole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

No studies were identified that performed Density Functional Theory (DFT) or other quantum chemical calculations to elucidate the electronic structure, frontier molecular orbitals (HOMO/LUMO), or reactivity descriptors of 2-Amino-5-(4-chlorophenoxy)-anisole.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

There is no available research that has utilized molecular dynamics simulations to explore the conformational possibilities of this compound or to study its behavior and interactions in the presence of different solvents.

In Silico Molecular Docking and Scoring for Ligand-Target Interactions

No molecular docking studies were found that have investigated the binding affinity and interaction patterns of this compound with any specific biological targets.

Prediction of Spectroscopic Parameters and Reaction Pathways

Information regarding the computational prediction of spectroscopic data (such as NMR, IR, or UV-Vis spectra) or the theoretical investigation of potential reaction pathways involving this compound is not present in the accessible scientific literature.

While the requested outline provides a robust framework for the theoretical and computational analysis of a chemical compound, the specific subject of this inquiry, this compound, appears to be uncharacterized in this regard within publicly accessible scientific databases. Further research would be required to generate the data necessary to fulfill the detailed article structure.

Exploratory Research Applications Excluding Clinical Human Trials

Utilization as Chemical Probes for Investigating Biological Pathways in vitro

There is no available research demonstrating the use of 2-Amino-5-(4-chlorophenoxy)-anisole as a chemical probe. The characteristics that would make it suitable for such applications, such as fluorescent properties, specific binding affinities to biological targets, or its ability to modulate specific enzymatic activities, have not been reported.

Application in the Design and Synthesis of Novel Chemical Entities

While the structure of this compound, containing an aniline (B41778) moiety, a substituted phenoxy group, and a methoxy (B1213986) group, suggests its potential as a scaffold or intermediate in organic synthesis, there are no published studies that have utilized it for the creation of new molecules, such as pharmaceutical leads or materials with novel properties.

Contribution to the Development of New Synthetic Methodologies and Reagents

The chemical literature does not indicate that this compound has been employed in the development of new chemical reactions or as a novel reagent. Its reactivity profile and potential as a catalyst or a specific reactant in new synthetic transformations remain unexplored in documented research.

Future Directions and Uncharted Avenues in Research

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 2-Amino-5-(4-chlorophenoxy)-anisole should prioritize green chemistry principles to minimize environmental impact. Traditional multi-step syntheses of similar aromatic amines often involve harsh reagents and generate significant waste. Future research could focus on developing more sustainable and atom-economical routes.

One potential approach could be a convergent synthesis strategy, where the key fragments of the molecule are prepared separately and then joined in the final steps. For instance, the synthesis of related aminobenzophenones has utilized methods like the reduction of isoxazoles using iron powder, which is a more environmentally benign reducing agent compared to others. This suggests that exploring iron-mediated reductions or other catalytic hydrogenation techniques for a nitro precursor could be a fruitful avenue.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Hydrogenation of Nitro-precursor | High atom economy, clean reaction | Catalyst selection and optimization, potential for side reactions |

| Iron-mediated Reduction | Low cost, environmentally benign | Reaction kinetics and yield optimization |

| Convergent Synthesis | High overall yield, modularity | Efficient coupling of molecular fragments |

| One-pot/Tandem Reactions | Reduced waste, time and resource efficient | Compatibility of reaction conditions for multiple steps |

Elucidation of Novel Molecular Targets and Biological Interactions Beyond Current Scope

The structural components of this compound are found in various biologically active compounds, suggesting its potential for pharmacological applications. For example, 2-aminothiazole derivatives have been investigated for their antioxidant and other biological activities. mdpi.com Similarly, various aminobenzophenone derivatives have shown potential as antimitotic agents. researchgate.net

Future research should involve broad-spectrum biological screening of this compound to identify potential bioactivities. This could include assays for anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the 4-chlorophenoxy group might influence its interaction with specific biological targets.

Once a promising activity is identified, further studies would be necessary to elucidate the specific molecular targets and mechanisms of action. Techniques such as molecular docking, proteomics, and genomics could be employed to identify protein binding partners and understand the downstream cellular effects. The exploration of its potential as a microtubule targeting agent, similar to other complex aromatic amines, could be a specific area of focus. nih.gov

Integration of Advanced Machine Learning and AI in Molecular Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and chemical research. openreview.netmdpi.com These computational tools can be leveraged to accelerate the exploration of this compound and its derivatives.

Generative ML models can be used to design novel analogs of the parent compound with potentially improved properties. schrodinger.comdntb.gov.ua These models can learn from vast chemical databases to propose new structures with a higher probability of desired biological activity or specific physicochemical characteristics. For instance, AI can be used to predict key antioxidant parameters. rsc.org

Furthermore, predictive ML models can be developed to forecast the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of this compound and its derivatives. This in silico screening can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. AI can also assist in retrosynthetic analysis to devise novel and efficient synthetic routes.

Table 2: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Expected Outcome |

| Generative Molecular Design | Creation of novel molecular structures based on the core scaffold. | Identification of derivatives with enhanced biological activity or desired properties. |

| Property Prediction | Forecasting of physicochemical and biological properties. | Prioritization of compounds for synthesis and experimental testing. |

| Target Identification | Predicting potential biological targets based on molecular structure. | Guiding experimental validation of mechanisms of action. |

| Retrosynthesis Planning | Proposing novel and efficient synthetic pathways. | Accelerating the development of sustainable synthetic methods. |

Exploration of its Role in Advanced Materials Science and Functional Chemical Systems

Beyond its potential biological applications, the unique electronic and structural characteristics of this compound make it an interesting candidate for applications in materials science. The aromatic rings and the presence of heteroatoms suggest that it could be a useful building block for functional organic materials.

For instance, related benzophenone (B1666685) derivatives are used as photostabilizers in polymers. chemicalbook.com The chromophoric nature of this compound could be exploited in the development of novel dyes, sensors, or organic electronic materials. Its potential to act as a ligand for metal complexes could also be explored for applications in catalysis or as functional coordination polymers.

Future research in this area could involve the synthesis of polymers or co-polymers incorporating the this compound moiety to study their optical, thermal, and electronic properties. Its potential application in the development of organic light-emitting diodes (OLEDs), photovoltaics, or as a component in chemo-sensors are all avenues worthy of investigation.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-Amino-5-(4-chlorophenoxy)-anisole, and how can reaction conditions influence yield?

A typical method involves nucleophilic substitution or condensation reactions. For example, substituting a halogenated precursor (e.g., 4-chlorophenol) with an amino-anisole derivative under reflux conditions in ethanol with catalytic acetic acid, as seen in analogous triazole syntheses . Yield optimization requires precise control of stoichiometry, reaction time (e.g., 4–6 hours for complete conversion), and solvent polarity. Impurities from incomplete substitution can be minimized via vacuum distillation or recrystallization.

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the functional groups and regioselectivity in this compound?

- IR Spectroscopy : The methoxy group (C-O-C stretch at ~1250 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹) are key markers. Anisole derivatives also show aromatic C-H stretches (~3000–3100 cm⁻¹) and N-H bends (~1600 cm⁻¹ for primary amines) .

- NMR : H NMR distinguishes methoxy protons (δ ~3.8 ppm) and aromatic protons adjacent to electron-withdrawing groups (e.g., δ 6.8–7.5 ppm for chlorophenoxy substitution). C NMR confirms regioselectivity via carbon shifts near the amino and chloro substituents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Acute Hazards : Anisole derivatives may cause CNS depression, respiratory irritation, or skin sensitization based on structural analogs .

- Mitigation : Use fume hoods, nitrile gloves, and closed systems during synthesis. Store in inert atmospheres to prevent oxidation. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., eye irrigation with water for 15 minutes) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., para vs. ortho substitution) affect the purity of this compound, and what analytical methods resolve these ambiguities?

Electrophilic aromatic substitution in anisole derivatives favors para/ortho positions due to methoxy’s electron-donating mesomeric effect . Competing pathways can arise from steric hindrance or catalyst choice. High-performance liquid chromatography (HPLC) with UV detection or GC-MS isolates isomers. For example, polar stationary phases (C18 columns) separate para-substituted products from ortho by-products based on retention times .

Q. What computational methods predict the reactivity and stability of this compound in catalytic systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the amino group’s lone pair lowers LUMO energy, enhancing reactivity in cross-coupling reactions. Solvent effects (e.g., ethanol vs. DMF) are modeled using COSMO-RS to optimize reaction fields . Experimental validation via kinetic studies (e.g., Arrhenius plots) refines computational predictions .

Q. How does the molar ratio of reactants impact the selectivity of this compound in condensation reactions?

Excess 4-chlorophenol (1:1.5 molar ratio) drives the reaction toward the desired product, minimizing dimerization. In anisole-formaldehyde condensations, higher formaldehyde ratios (e.g., 1:3) reduce conversion due to competing side reactions (e.g., methylene bridge formation), lowering selectivity from 91% to 56% . Optimization requires real-time monitoring via in-situ FTIR or Raman spectroscopy.

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical (DFT) and experimental spectroscopic data for this compound?

- Vibrational Modes : DFT may overestimate C-Cl stretching frequencies due to harmonic approximations. Compare with experimental IR data from NIST Chemistry WebBook or crystallographic databases .

- Solvent Effects : Simulate solvent interactions explicitly (e.g., PCM model) to align computed NMR shifts with experimental values. Discrepancies >0.5 ppm suggest unaccounted hydrogen bonding or aggregation .

Q. Why do catalytic systems yield variable by-products in this compound syntheses, and how can this be mitigated?

Residual catalyst (e.g., Lewis acids) may promote over-alkylation or dehalogenation. For example, AlCl3 can hydrolyze to HCl, altering reaction pathways. Mitigation strategies:

- Use immobilized catalysts (e.g., SiO2-supported MoO3) to reduce leaching .

- Post-synthesis purification via column chromatography with gradient elution removes halogenated by-products .

Methodological Frameworks

Q. Design a kinetic study to evaluate the thermal stability of this compound under reflux conditions.

Q. Propose a protocol for scaling up this compound synthesis from lab-to-pilot plant.

- Continuous Flow Reactors : Improve heat/mass transfer vs. batch systems. Modeled via Aspen HYSYS for phase equilibria (e.g., phenol-methyl chloride separations) .

- Process Monitoring : Implement PAT (Process Analytical Technology) tools like inline NIR for real-time purity checks.

- Waste Management : Recover solvents via distillation and neutralize acidic by-products with NaHCO3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.